molecular formula C21H14ClN3O6S3 B2889262 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate CAS No. 877643-27-1

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate

Cat. No.: B2889262
CAS No.: 877643-27-1
M. Wt: 535.99
InChI Key: XCEDGMNEDGJWCE-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a useful research compound. Its molecular formula is C21H14ClN3O6S3 and its molecular weight is 535.99. The purity is usually 95%.
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Biological Activity

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 5-chloro-2-methoxybenzoate is a complex synthetic organic molecule notable for its diverse structural features and potential biological activities. This compound includes a pyran ring, a thiadiazole moiety, and various aromatic systems, which suggest a wide range of chemical reactivity and biological interactions.

Structural Characteristics

The molecular formula of this compound is C20H19ClN4O5SC_{20}H_{19}ClN_{4}O_{5}S with a molecular weight of approximately 424.90 g/mol . The unique combination of functional groups contributes to its potential applications in medicinal chemistry.

Structural Feature Description
Pyran RingA six-membered ring containing one oxygen atom.
Thiadiazole MoietyA five-membered ring containing two nitrogen atoms and three carbon atoms.
Aromatic SystemsIncludes chloro and methoxy substituents that enhance biological activity.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : The thiadiazole component is known for its antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Compounds featuring pyran rings have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth.
  • Acetylcholinesterase Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : In vitro studies indicated that certain derivatives of this compound could inhibit acetylcholinesterase more effectively than standard drugs like donepezil, with IC50 values in the nanomolar range . This suggests a potential role in treating Alzheimer's disease.
  • Antimicrobial Studies : Preliminary evaluations revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibiotic .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The thiadiazole moiety may interact with active sites of enzymes, leading to inhibition of their activity.
  • Receptor Binding : The compound's structural features allow it to bind effectively to specific receptors involved in disease pathways.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 5-chloro-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O6S3/c1-29-15-5-4-11(22)7-13(15)19(28)31-16-9-30-12(8-14(16)26)10-33-21-25-24-20(34-21)23-18(27)17-3-2-6-32-17/h2-9H,10H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEDGMNEDGJWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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